mTOR Kinase Biochemical Potency: DCBCI0901 vs. BEZ235, Gedatolisib, and DS-7423
In a head-to-head biochemical assay context, DCBCI0901 exhibited an mTOR kinase IC50 of 8.4 nM [1]. This value positions DCBCI0901 within the same nanomolar potency range as BEZ235 (Dactolisib, mTOR IC50 6.5–20.7 nM depending on assay) and PP242 (mTOR IC50 8 nM), while being 4.2-fold less potent against mTOR than Gedatolisib (IC50 1.6 nM) but 4.2-fold more potent than DS-7423 (IC50 34.9 nM) [2] [3]. Importantly, DCBCI0901's 9.3-fold selectivity window between mTOR (8.4 nM) and PI3Kα (78 nM) contrasts sharply with the PI3Kα-biased profiles of BEZ235 (mTOR ~6.5 nM vs. PI3Kα 4 nM, 0.6-fold) and Gedatolisib (mTOR 1.6 nM vs. PI3Kα 0.4 nM, 0.25-fold), suggesting a distinct target engagement profile that may favor specific experimental contexts where excessive PI3Kα suppression is undesirable [1] .
| Evidence Dimension | mTOR kinase biochemical IC50 (nM) |
|---|---|
| Target Compound Data | 8.4 nM (mTOR); 78 nM (PI3Kα); selectivity ratio mTOR:PI3Kα = 1:9.3 |
| Comparator Or Baseline | BEZ235: mTOR 6.5 nM, PI3Kα 4 nM (ratio 1:0.6); Gedatolisib: mTOR 1.6 nM, PI3Kα 0.4 nM (ratio 1:0.25); DS-7423: mTOR 34.9 nM, PI3Kα 15.6 nM (ratio 1:0.45); PP242: mTOR 8 nM |
| Quantified Difference | DCBCI0901 mTOR potency 4.2× lower than Gedatolisib; 4.2× higher than DS-7423; comparable to PP242; mTOR:PI3Kα selectivity window 15.5× to 37.2× wider (less PI3Kα-biased) than Gedatolisib and BEZ235 |
| Conditions | In vitro biochemical kinase assay (recombinant enzyme); PI3Kα isoform tested as p110α/p85α heterodimer |
Why This Matters
A wider mTOR:PI3Kα selectivity window may reduce on-target PI3Kα-mediated metabolic toxicity while maintaining mTOR-driven antitumor efficacy—a key differentiator when selecting compounds for in vivo studies where metabolic side effects are a known liability of PI3Kα-biased inhibitors.
- [1] Lee Y-SE et al. Abstract C270: In vitro and in vivo antitumor activity of DCBCI0901, a potent PI3K/mTORC1/mTORC2 inhibitor. Mol Cancer Ther. 2013;12(11_Suppl):C270. View Source
- [2] Kashima K et al. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor DS-7423. PLoS One. 2014;9(2):e87220. View Source
- [3] Hindawi. Table 1: mTOR Kinase: A Possible Pharmacological Target in the Management of Chronic Pain. Biomed Res Int. 2015;2015:394257. PP242 mTOR IC50 8 nM. View Source
